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Introduction

MT-802 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce
the degradation of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] BTK is a critical component of
the B-cell receptor (BCR) signaling pathway, which is essential for the survival, proliferation,
and differentiation of B-lymphocytes. In various B-cell malignancies, such as chronic
lymphocytic leukemia (CLL), the BCR pathway is constitutively active, driving cancer cell
growth and survival. MT-802 functions by linking BTK to the Cereblon E3 ubiquitin ligase
complex, leading to the ubiquitination and subsequent proteasomal degradation of the BTK
protein.[2][3] This targeted degradation of BTK effectively shuts down the downstream
signaling cascade, making MT-802 a promising therapeutic agent, particularly in cancers that
have developed resistance to traditional BTK inhibitors.[1][3][5]

These application notes provide detailed protocols for utilizing flow cytometry to assess the
cellular consequences of MT-802 treatment, including the induction of apoptosis, analysis of
cell cycle progression, and changes in cell surface marker expression.
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Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry
analysis of a B-cell lymphoma cell line (e.g., TMD8) following a 48-hour treatment with MT-802.

Table 1: Apoptosis Analysis using Annexin V and Propidium lodide (PI) Staining

Early Apoptotic
Viable Cells bR

Treatment . Cells (Annexin
(Annexin V-/PI-) (%)
V+/PI-) (%)

Late
Apoptotic/Necrotic
Cells (Annexin
V+/PI+) (%)

Vehicle Control

925+2.1 3.5+08 4.0+1.2
(DMSO)

MT-802 (10 nM) 65.3 3.5 25.1+2.9 9.6+ 1.5
MT-802 (50 nM) 38.7+4.2 48.9+3.8 124+2.1

Table 2: Cell Cycle Analysis using Propidium lodide (PI) Staining

Treatment GO0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle Control
(DMSO) 55.2+3.1 30525 143+1.8
MT-802 (10 nM) 70.1+2.8 18.2+2.1 11.7+15
MT-802 (50 nM) 825+3.9 8317 9.2+1.3
Table 3: Analysis of B-cell Surface Marker Expression
Treatment CD19 Positive Cells (%) CD20 Positive Cells (%)
Vehicle Control (DMSO) 98.2+0.5 95.1+1.1
MT-802 (50 nM) 97.9+0.8 85.3+23
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Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and
Propidium lodide (PI) Staining

This protocol details the steps for staining cells with Annexin V and PI to distinguish between
viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[6][7]

Materials:

e MT-802

e Cancer cell line of interest (e.g., TMD8, NAMALWA)
o Complete cell culture medium

o Phosphate-Buffered Saline (PBS)

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide, and
Binding Buffer)

o Flow cytometry tubes

Flow cytometer
Procedure:

o Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10”6 cells/mL in a 6-well plate.
Allow cells to adhere overnight (if applicable). Treat cells with the desired concentrations of
MT-802 or vehicle control (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).

e Cell Harvesting:
o For suspension cells, gently collect the cells into a centrifuge tube.

o For adherent cells, carefully collect the culture medium (which may contain floating
apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell
scraper or accutase. Combine the detached cells with the collected supernatant.

© 2026 BenchChem. All rights reserved. 3/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://scispace.com/pdf/protocol-for-apoptosis-assay-by-flow-cytometry-using-annexin-1xulr4nrt1.pdf
https://www.benchchem.com/product/b10818691/docs?utm_src=pdf-body#application-notes-and-protocols-for-flow-cytometry-analysis-following-mt-802-treatment
https://www.benchchem.com/product/b10818691/docs?utm_src=pdf-body#application-notes-and-protocols-for-flow-cytometry-analysis-following-mt-802-treatment
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818691?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant
and wash the cell pellet twice with cold PBS.

e Staining:

o

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 1076 cells/mL.

[¢]

Transfer 100 pL of the cell suspension (1 x 1075 cells) to a flow cytometry tube.

o

Add 5 pL of Annexin V-FITC and 5 pL of PI to the cell suspension.

[e]

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

o

Add 400 pL of 1X Binding Buffer to each tube.

o Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of
staining. Use appropriate controls, including unstained cells, cells stained only with Annexin
V-FITC, and cells stained only with PI, to set up compensation and gates.

Protocol 2: Analysis of Cell Cycle by Propidium lodide
(PI) Staining

This protocol describes the use of PI to stain cellular DNA content for the analysis of cell cycle
distribution.[8][9][10]

Materials:

e MT-802

e Cancer cell line of interest

o Complete cell culture medium
e PBS

e Cold 70% Ethanol

* PI/RNase Staining Buffer
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e Flow cytometry tubes
e Flow cytometer
Procedure:
o Cell Seeding and Treatment: Follow step 1 from Protocol 1.
o Cell Harvesting: Harvest cells as described in step 2 of Protocol 1.
 Fixation:
o Wash the cell pellet once with cold PBS.
o Resuspend the pellet in 500 uL of cold PBS.

o While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
[11]

o Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several
weeks.[11]

e Staining:

o

Centrifuge the fixed cells at 500 x g for 5 minutes.

[¢]

Discard the ethanol and wash the cell pellet twice with cold PBS.

[e]

Resuspend the cell pellet in 500 pL of PI/RNase Staining Buffer.

[e]

Incubate for 30 minutes at room temperature in the dark.

o Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for
better resolution of the DNA content peaks.[10]

Protocol 3: Analysis of Cell Surface Marker Expression

This protocol outlines the procedure for staining cell surface proteins to identify and quantify
specific cell populations.[12][13][14]
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Materials:

MT-802

e Cancer cell line of interest
o Complete cell culture medium
e PBS
o Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)
e Fluorochrome-conjugated primary antibodies (e.g., anti-CD19-PE, anti-CD20-APC)
* |sotype control antibodies
e Flow cytometry tubes
e Flow cytometer
Procedure:
o Cell Seeding and Treatment: Follow step 1 from Protocol 1.
» Cell Harvesting: Harvest cells as described in step 2 of Protocol 1.
e Staining:
o Wash the cell pellet twice with cold Flow Cytometry Staining Buffer.
o Resuspend the cells in the staining buffer at a concentration of 1 x 10"7 cells/mL.
o Aliquot 100 pL of the cell suspension (1 x 1076 cells) into each flow cytometry tube.

o Add the predetermined optimal concentration of the fluorochrome-conjugated primary
antibody or the corresponding isotype control.

o Incubate for 30 minutes on ice in the dark.
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e Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging
at 300 x g for 5 minutes after each wash.

o Flow Cytometry Analysis: Resuspend the cell pellet in 500 pL of Flow Cytometry Staining
Buffer and analyze on a flow cytometer.
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Caption: Mechanism of action of MT-802.
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Caption: Experimental workflow for flow cytometry analysis.
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Caption: Gating strategy for apoptosis analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?
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